Benperidol

Content Navigation

For researchers requiring absolute D2 receptor quantification without interference from endogenous dopamine or off-target binding, benperidol provides a definitive solution.

- Sub-nanomolar D2 affinity (Ki 0.027 nM) ensures maximal receptor blockade in competitive binding assays, eliminating cross-receptor noise from D3/D4.

- Unique pharmacophore resists displacement by endogenous dopamine, enabling precise baseline D2 density measurement in PET imaging.

- Essential precursor for high-specificity PET radioligands [18F]NMB and [11C]NMB.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

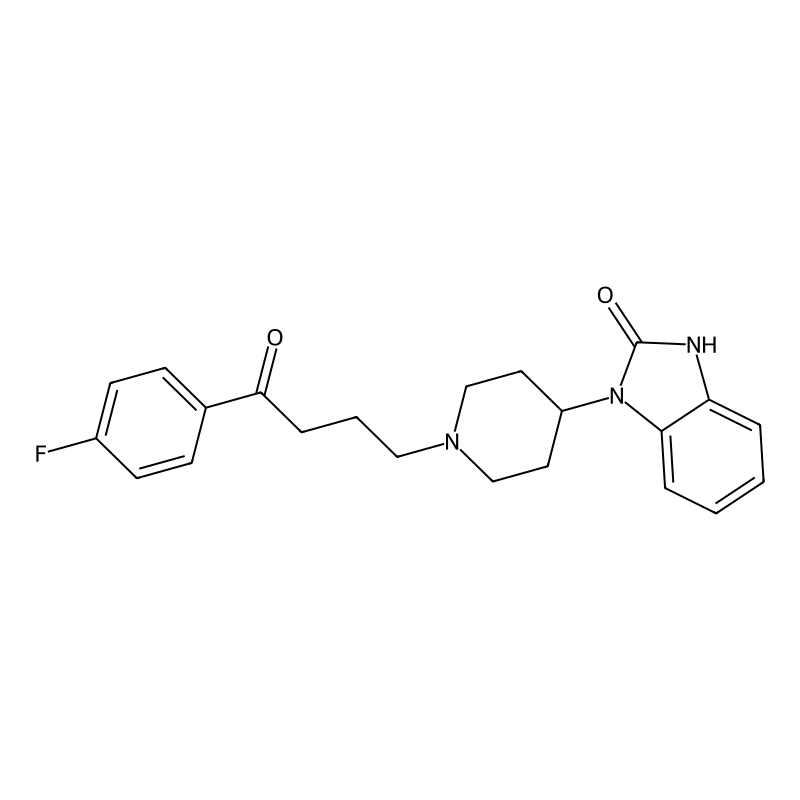

Benperidol is a highly potent butyrophenone derivative and one of the strongest known dopamine D2 receptor antagonists. In pharmacological and chemoinformatic contexts, it serves as a critical reference standard for high-affinity D2 blockade and a primary precursor for synthesizing advanced positron emission tomography (PET) radioligands, such as [18F]N-methylbenperidol ([18F]NMB). Unlike broader-spectrum neuroleptics, benperidol is distinguished by its exceptional target binding strength and unique kinetic profile, making it a specialized procurement choice for neuroreceptor mapping, structure-activity relationship (SAR) studies, and the development of highly selective dopaminergic assays [1].

Research Fit

Substituting benperidol with more common in-class alternatives like haloperidol or spiperone compromises assay resolution and imaging accuracy. While haloperidol is a standard D2 antagonist, its lower binding affinity and balanced D2/D3 binding ratio introduce cross-receptor noise in highly sensitive binding assays. Furthermore, in in vivo PET imaging, standard radioligands derived from raclopride or spiperone are susceptible to displacement by endogenous dopamine fluctuations, confounding the quantification of baseline receptor density. Benperidol’s unique structural conformation confers resistance to endogenous dopamine competition, making it non-interchangeable for protocols requiring absolute D2 quantification without biological interference [1].

Substitution Risk

D2 Receptor Affinity and Subtype Selectivity

Benperidol exhibits an exceptionally high binding affinity for the human dopamine D2 receptor, with a Ki of 0.027 nM. This is significantly more potent than the class benchmark haloperidol, which typically exhibits Ki values in the 1–2 nM range. Furthermore, benperidol demonstrates an unusually strong preferential binding to D2 over the D3 and D4 subtypes, offering approximately a twofold greater selectivity compared to haloperidol and perphenazine, which display more balanced D2/D3 binding ratios (e.g., 0.7–0.3) [1].

| Evidence Dimension | D2 Receptor Binding Affinity (Ki) |

| Target Compound Data | Benperidol Ki = 0.027 nM |

| Comparator Or Baseline | Haloperidol Ki ~ 1–2 nM |

| Quantified Difference | ~50- to 100-fold higher D2 affinity and superior D2/D3 selectivity |

| Conditions | In vitro human dopamine D2 receptor radioligand binding assay |

Procurement of benperidol is essential for in vitro assays requiring an ultra-high-affinity reference standard to establish a definitive D2 blockade with minimal D3/D4 cross-reactivity.

Haloperidol Ki ≈ 2.0 nM

~74-fold higher affinity

PET Tracer Resistance to Endogenous Dopamine

When procured as a chemical precursor for the synthesis of the PET radioligand [18F]N-methylbenperidol ([18F]NMB), benperidol yields a tracer that binds reversibly to D2 receptors but uniquely resists competition from endogenous dopamine release. In comparative in vivo studies, high-dose intravenous amphetamine challenge (which spikes endogenous dopamine) failed to displace [18F]NMB. In contrast, standard tracers synthesized from raclopride or spiperone show significant displacement under identical endogenous dopamine fluctuations, leading to confounded receptor density measurements [1].

| Evidence Dimension | Tracer Displacement by Endogenous Dopamine |

| Target Compound Data | [18F]NMB (Benperidol derivative): No significant displacement |

| Comparator Or Baseline | [11C]Raclopride / [18F]Spiperone: Significant displacement |

| Quantified Difference | Complete resistance to dopamine-induced signal loss vs. high sensitivity |

| Conditions | In vivo PET imaging with IV amphetamine challenge |

Selecting benperidol as a radiotracer precursor ensures stable, unambiguous quantification of D2 receptor density that is not skewed by the subject's transient neurochemical fluctuations.

p = 0.049 (Mann-Whitney U)

D2 Signal-to-Noise in Extrastriatal Regions

The extreme selectivity of benperidol-derived radioligands ensures high reproducibility and accurate mapping of D2 receptors in extrastriatal brain regions where receptor density is notoriously low.[18F]NMB possesses a >200-fold higher affinity for D2R than D3R. Conventional radioligands used for these regions often possess near-equal affinity for D2R and D3R (~1:1 ratio), making it impossible to reproducibly distinguish the specific receptor subtype responsible for the signal. Benperidol's structural profile overcomes this limitation, providing a clean, reproducible D2-specific signal [1].

| Evidence Dimension | D2 vs. D3 Receptor Affinity Ratio |

| Target Compound Data | Benperidol derivative ([18F]NMB): >200-fold D2 over D3 |

| Comparator Or Baseline | Standard D2/D3 radioligands: ~1:1 D2 to D3 ratio |

| Quantified Difference | >200x improvement in subtype specificity |

| Conditions | In vitro radioligand binding in transfected cells expressing D2 and D3 receptors |

Buyers developing imaging agents for low-density extrastriatal targets must procure benperidol to avoid the D3-confounded data typical of standard butyrophenone precursors.

Benperidol = spiroperidol > trifluperidol > droperidol ≈ spiramide > haloperidol

Haloperidol t1/2: 14–37 h (~24 h mean)

~4–5× shorter half-life

Haloperidol Ki = 1.7 ± 0.46 nM

~148-fold lower sigma-1 binding

Coefficient of equivalence 8.32 (± 4.67 SD)

PET Radiopharmaceutical Precursor

Benperidol is the required starting material for synthesizing [18F]N-methylbenperidol ([18F]NMB) and[11C]NMB. These tracers are critical for clinical and preclinical PET imaging where researchers must quantify absolute D2 receptor density without the confounding variable of endogenous dopamine release, such as in movement disorder or schizophrenia models [1].

Reference Standard for Receptor Binding Assays

Due to its sub-nanomolar Ki (0.027 nM), benperidol is utilized as a top-tier reference standard in competitive radioligand binding assays. It provides a definitive baseline for maximal D2 receptor blockade, outperforming haloperidol in assays requiring strict D2 vs. D3/D4 selectivity [2].

Antipsychotic Drug Design Template

The unique pharmacophore of benperidol—specifically its ability to achieve insurmountable antagonism and high target residence time—makes it a highly valuable structural template in chemoinformatics and medicinal chemistry for designing next-generation, highly selective D2 antagonists with tailored dissociation kinetics[3].

Application Fit Matrix

References

- [1] "Radiosynthesis of (N-[11C]methyl)benperidol for PET investigation of D2 receptor binding." Radiochimica Acta 92.4-6 (2004): 333-339.

- [2] "Benperidol." Wikipedia, The Free Encyclopedia.

- [3] "Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism." ACS Chemical Neuroscience 12.11 (2021): 1952-1965.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (96.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AD - Butyrophenone derivatives

N05AD07 - Benperidol

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

983-42-6

74298-73-0

Wikipedia

Use Classification

2: Eisenstein SA, Koller JM, Piccirillo M, Kim A, Antenor-Dorsey JA, Videen TO, Snyder AZ, Karimi M, Moerlein SM, Black KJ, Perlmutter JS, Hershey T. Characterization of extrastriatal D2 in vivo specific binding of [¹⁸F](N-methyl)benperidol using PET. Synapse. 2012 Sep;66(9):770-80. doi: 10.1002/syn.21566. PubMed PMID: 22535514; PubMed Central PMCID: PMC3389593.

3: Antenor-Dorsey JA, Markham J, Moerlein SM, Videen TO, Perlmutter JS. Validation of the reference tissue model for estimation of dopaminergic D2-like receptor binding with [18F](N-methyl)benperidol in humans. Nucl Med Biol. 2008 Apr;35(3):335-41. doi: 10.1016/j.nucmedbio.2007.12.004. PubMed PMID: 18355689; PubMed Central PMCID: PMC2390782.

4: Antenor-Dorsey JA, Laforest R, Moerlein SM, Videen TO, Perlmutter JS. Radiation dosimetry of N-([11C]methyl)benperidol as determined by whole-body PET imaging of primates. Eur J Nucl Med Mol Imaging. 2008 Apr;35(4):771-8. Erratum in: Eur J Nucl Med Mol Imaging. 2013 May;40(5):795-6. Dosage error in published abstract; MEDLINE/PubMed abstract corrected. PubMed PMID: 18071701; PubMed Central PMCID: PMC3017464.

5: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2005 Apr 18;(2):CD003083. Review. PubMed PMID: 15846648.

6: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2002;(1):CD003083. Review. Update in: Cochrane Database Syst Rev. 2005;(2):CD003083. PubMed PMID: 11869652.

7: Schönfeldt-Lecuona C, Juengling FD, Connemann BJ, Reske SN, Spitzer M, Kassubek J. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under benperidol. J Clin Psychopharmacol. 2004 Feb;24(1):97-8. PubMed PMID: 14709957.

8: Nikolaus S, Larisch R, Beu M, Hamacher K, Forutan F, Vosberg H, Müller HW. In vivo measurement of D2 receptor density and affinity for 18F-(3-N-methyl)benperidol in the rat striatum with a PET system for small laboratory animals. J Nucl Med. 2003 Apr;44(4):618-24. PubMed PMID: 12679408.

9: Nikolaus S, Larisch R, Beu M, Vosberg H, Müller-Gärtner HW. Imaging of striatal dopamine D(2) receptors with a PET system for small laboratory animals in comparison with storage phosphor autoradiography: a validation study with (18)F-(N-methyl)benperidol. J Nucl Med. 2001 Nov;42(11):1691-6. PubMed PMID: 11696641.

10: Eisenstein SA, Bischoff AN, Gredysa DM, Antenor-Dorsey JA, Koller JM, Al-Lozi A, Pepino MY, Klein S, Perlmutter JS, Moerlein SM, Black KJ, Hershey T. Emotional Eating Phenotype is Associated with Central Dopamine D2 Receptor Binding Independent of Body Mass Index. Sci Rep. 2015 Jun 12;5:11283. doi: 10.1038/srep11283. PubMed PMID: 26066863; PubMed Central PMCID: PMC4464302.

11: Moerlein SM, Perlmutter JS, Markham J, Welch MJ. In vivo kinetics of [18F](N-methyl)benperidol: a novel PET tracer for assessment of dopaminergic D2-like receptor binding. J Cereb Blood Flow Metab. 1997 Aug;17(8):833-45. PubMed PMID: 9290581.

12: Kreuzer P, Landgrebe M, Wittmann M, Schecklmann M, Poeppl TB, Hajak G, Langguth B. Hypothermia associated with antipsychotic drug use: a clinical case series and review of current literature. J Clin Pharmacol. 2012 Jul;52(7):1090-7. doi: 10.1177/0091270011409233. Review. PubMed PMID: 21956608.

13: Moerlein SM, Perlmutter JS, Cutler PD, Welch MJ. Radiation dosimetry of [18F] (N-methyl)benperidol as determined by whole-body PET imaging of primates. Nucl Med Biol. 1997 May;24(4):311-8. PubMed PMID: 9257329.

14: Bender A, Scheiber J, Glick M, Davies JW, Azzaoui K, Hamon J, Urban L, Whitebread S, Jenkins JL. Analysis of pharmacology data and the prediction of adverse drug reactions and off-target effects from chemical structure. ChemMedChem. 2007 Jun;2(6):861-73. PubMed PMID: 17477341.

15: Biryol I, Ozkan SA. Voltammetric determination of droperidol and benperidol. J Pharm Biomed Anal. 1997 Jul;15(11):1695-701. PubMed PMID: 9260665.

Explore Compound Types